4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine
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Overview
Description
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with similar structural features.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: A related compound with different substituents and applications
Uniqueness
4’,5’-Dimethyl-1h,4’h-[3,3’-bi(1,2,4-triazol)]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4',5'-Dimethyl-1H,4'H-[3,3'-bi(1,2,4-triazol)]-5-amine is a nitrogen-rich heterocyclic compound belonging to the bis(triazole) class. Its unique structure comprises two 1,2,4-triazole rings linked by a carbon bridge, which enhances its chemical reactivity and potential applications in various fields, including energetic materials and pharmaceuticals.
The compound exhibits notable acid-base properties, capable of forming various ionic species depending on environmental pH. It can accept up to two protons, resulting in monocationic and dicationic species or lose a proton to form an anionic species. This versatility is critical for its applications in energetic materials.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A widely used method for synthesizing triazoles.
- One-Pot Reactions : Techniques that allow for the simultaneous formation of multiple products.
These synthetic pathways enable fine-tuning of the compound's properties through the adjustment of substituents on the triazole rings .
Antimicrobial Properties
Research indicates that compounds containing triazole cores exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial properties. The structural features of this compound suggest it may exhibit similar activities due to its nitrogen-rich framework .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For example:
- In vitro Studies : Triazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Specific derivatives have shown IC50 values in the low micromolar range against human cancer cells such as HeLa (cervical cancer) and CaCo-2 (colon cancer) lines .
- Mechanism of Action : The biological mechanisms often involve inhibition of key enzymes or pathways critical for cancer cell survival and proliferation. This includes interference with DNA synthesis and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents can significantly alter their pharmacological profiles. For example:
Substituent | Effect on Activity | Example |
---|---|---|
Methyl Group | Increases lipophilicity | 4',5'-Dimethyl derivative |
Nitro Group | Enhances cytotoxicity | Bis[3-(5-nitroimino-1,2,4-triazolate)] |
Pyridine Ring | Improves selectivity against specific cancer types | 1H-[3-(pyridyl)-1,2,4-triazole] |
These modifications can lead to enhanced solubility and bioavailability while reducing toxicity .
Study on Anticancer Activity
A recent study evaluated a series of triazole derivatives for their anticancer properties against multiple tumor cell lines. The results indicated that specific modifications led to significant improvements in cytotoxicity:
- Compound A : IC50 = 2.76 µM against ovarian cancer cells.
- Compound B : IC50 = 9.27 µM against pleural mesothelioma cells.
These findings emphasize the importance of structural optimization in developing effective anticancer agents based on triazole frameworks .
Antifungal Activity Assessment
Another study focused on the antifungal potential of triazole derivatives. The compound exhibited strong inhibitory effects against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) comparable to established antifungal agents. This positions this compound as a promising candidate for further development in antifungal therapies .
Properties
Molecular Formula |
C6H9N7 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c1-3-9-11-5(13(3)2)4-8-6(7)12-10-4/h1-2H3,(H3,7,8,10,12) |
InChI Key |
JXAUUJKAROPUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=NC(=NN2)N |
Origin of Product |
United States |
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